molecular formula C11H19BF2O2 B8187872 2,2-Difluoro-3,3-dimethyl-cyclopropaneboronic acid pinacol ester

2,2-Difluoro-3,3-dimethyl-cyclopropaneboronic acid pinacol ester

Cat. No. B8187872
M. Wt: 232.08 g/mol
InChI Key: UOIDNJBSSRRKSO-UHFFFAOYSA-N
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Description

“2,2-Difluoro-3,3-dimethyl-cyclopropaneboronic acid pinacol ester” is a type of organoboron reagent . It is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .


Synthesis Analysis

The synthesis of this compound involves the use of Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Mechanism of Action

The mechanism of action of this compound involves the process of transmetalation, which is currently understood in the context of Suzuki–Miyaura coupling . This process involves the transfer of a ligand from one metal to another.

Future Directions

The future directions of the research on “2,2-Difluoro-3,3-dimethyl-cyclopropaneboronic acid pinacol ester” could involve further exploration of its properties and potential applications in various chemical reactions. The Suzuki–Miyaura coupling, in particular, is a promising area for future research .

properties

IUPAC Name

2-(2,2-difluoro-3,3-dimethylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BF2O2/c1-8(2)7(11(8,13)14)12-15-9(3,4)10(5,6)16-12/h7H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIDNJBSSRRKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2C(C2(F)F)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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